N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
CAS No.: 895025-34-0
Cat. No.: VC4819146
Molecular Formula: C22H18BrN3O3S
Molecular Weight: 484.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895025-34-0 |
|---|---|
| Molecular Formula | C22H18BrN3O3S |
| Molecular Weight | 484.37 |
| IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C22H18BrN3O3S/c1-28-18-8-5-15(10-19(18)29-2)21(27)26(13-14-4-3-9-24-12-14)22-25-17-7-6-16(23)11-20(17)30-22/h3-12H,13H2,1-2H3 |
| Standard InChI Key | PYWXELZFNSAUKW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br)OC |
Introduction
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound with a molecular formula of C22H18BrN3O3S and a CAS number of 895025-34-0 . This compound combines several functional groups, including a benzothiazole ring, a pyridine ring, and a benzamide moiety, which are known for their diverse biological activities.
Biological Activity
While specific biological activity data for N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is not readily available, compounds with similar structural features have shown potential in various therapeutic areas. For example, benzothiazole derivatives have been explored for their antimicrobial and anticancer properties . Pyridine-containing compounds are also known for their diverse biological activities, including anti-inflammatory and antiviral effects.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological evaluation, and structure-activity relationship analysis. This would involve assessing its potential as a therapeutic agent against various targets, such as enzymes or receptors implicated in diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume